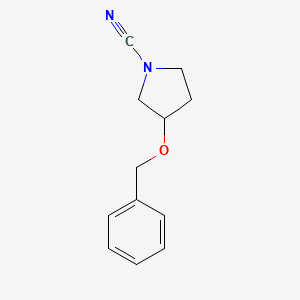
3-(Benzyloxy)pyrrolidine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)pyrrolidine-1-carbonitrile est un composé chimique caractérisé par un cycle pyrrolidine substitué par un groupe benzyloxy et un groupe nitrile.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de 3-(Benzyloxy)pyrrolidine-1-carbonitrile implique généralement la réaction de dérivés de pyrrolidine avec des halogénures de benzyle et des sources de cyanure.
Méthodes de Production Industrielle : La production industrielle de this compound peut impliquer des voies synthétiques similaires mais à plus grande échelle. Le procédé serait optimisé pour le rendement et la pureté, souvent en utilisant des réacteurs à écoulement continu et des systèmes automatisés pour assurer une qualité de production constante .
Analyse Des Réactions Chimiques
Types de Réactions : 3-(Benzyloxy)pyrrolidine-1-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe benzyloxy peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction : Le groupe nitrile peut être réduit pour former des amines primaires.
Substitution : Le groupe benzyloxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou des catalyseurs d’hydrogénation comme le palladium sur carbone (Pd/C) sont utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des bases telles que l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).
Principaux Produits :
Oxydation : Dérivés de benzaldéhyde ou d’acide benzoïque.
Réduction : Amines primaires.
Substitution : Divers dérivés de pyrrolidine substitués en fonction du substituant introduit.
4. Applications de la Recherche Scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que bloc de construction dans la synthèse de composés biologiquement actifs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris en tant que précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
Applications De Recherche Scientifique
3-(Benzyloxy)pyrrolidine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de 3-(Benzyloxy)pyrrolidine-1-carbonitrile dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, modulant leur activité. Le groupe benzyloxy peut améliorer la lipophilie du composé, améliorant sa capacité à traverser les membranes cellulaires et à atteindre les cibles intracellulaires .
Composés Similaires :
Pyrrolidine : Un analogue plus simple sans les groupes benzyloxy et nitrile.
3-(Benzyloxy)pyrrolidine : Manque le groupe nitrile mais conserve la substitution benzyloxy.
Pyrrolidine-1-carbonitrile : Contient le groupe nitrile mais manque la substitution benzyloxy.
Unicité : this compound est unique en raison de la présence à la fois du groupe benzyloxy et du groupe nitrile, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette combinaison permet des applications synthétiques polyvalentes et une activité biologique potentielle .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog without the benzyloxy and nitrile groups.
3-(Benzyloxy)pyrrolidine: Lacks the nitrile group but retains the benzyloxy substitution.
Pyrrolidine-1-carbonitrile: Contains the nitrile group but lacks the benzyloxy substitution.
Uniqueness: 3-(Benzyloxy)pyrrolidine-1-carbonitrile is unique due to the presence of both the benzyloxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for versatile synthetic applications and potential biological activity .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-phenylmethoxypyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c13-10-14-7-6-12(8-14)15-9-11-4-2-1-3-5-11/h1-5,12H,6-9H2 |
Clé InChI |
UGMZPOGFVIKIJA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1OCC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


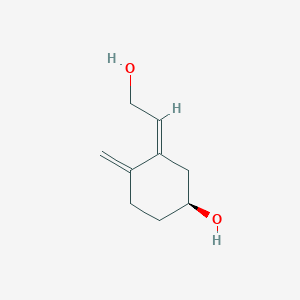
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
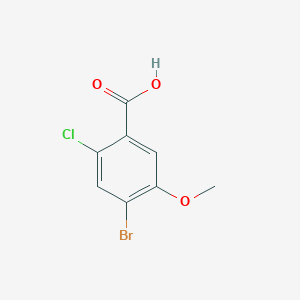
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
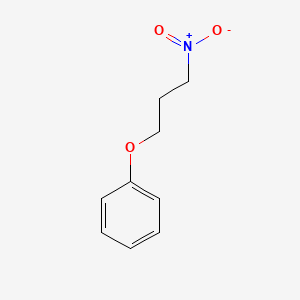
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)
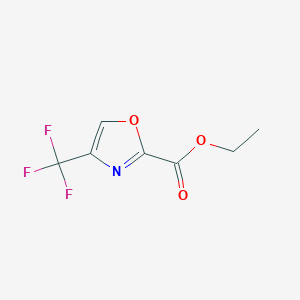
![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
